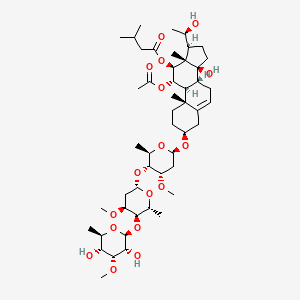

Dregeoside Ga1

描述

BenchChem offers high-quality Dregeoside Ga1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dregeoside Ga1 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

98665-66-8 |

|---|---|

分子式 |

C49H80O17 |

分子量 |

941.1 g/mol |

IUPAC 名称 |

[11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |

InChI |

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3 |

InChI 键 |

LLIYLAIGJSAESV-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O |

外观 |

Powder |

产品来源 |

United States |

Foundational & Exploratory

"Dregeoside Ga1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of Dregeoside Ga1.

Chemical Structure and Properties

Dregeoside Ga1 is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for Dregeoside Ga1 is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate (B1210297) and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for Dregeoside Ga1

| Identifier | Value |

| CAS Number | 98665-66-8[1] |

| Molecular Formula | C49H80O17[1][2] |

| Synonyms | Dregeoside Ga1, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester |

Table 2: Physicochemical Properties of Dregeoside Ga1

| Property | Value | Source |

| Molecular Weight | 941.149 g/mol | [2] |

| Melting Point | 126.5-129 °C | [2] |

| Boiling Point | 904.9±65.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 249.8±27.8 °C | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Biological Activity and Potential Signaling Pathways

Dregeoside Ga1 has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that Dregeoside Ga1 possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that Dregeoside Ga1 may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for Dregeoside Ga1 is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Appetite Regulation via Melanocortin Pathway

Research on related pregnane (B1235032) glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Dregeoside Ga1 are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Dregeoside Ga1 (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate media.

-

Incubate the promastigotes with various concentrations of Dregeoside Ga1 for 48-72 hours.

-

Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value.

-

-

Amastigote Assay:

-

Infect macrophages with Leishmania promastigotes.

-

After infection, treat the cells with different concentrations of Dregeoside Ga1 for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

Dregeoside Ga1 is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of Dregeoside Ga1. The development of synthetic routes to produce Dregeoside Ga1 and its analogs will also be crucial for advancing its therapeutic potential.

References

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of Dregeoside Ga1 and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Dregeoside Ga1

The primary and, to date, only reported natural source of Dregeoside Ga1 is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane (B1235032) glycosides, flavonoids, and other bioactive compounds. While Dregeoside Ga1's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of Dregeoside Ga1 is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of Dregeoside Ga1.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol (B129727) or ethanol (B145695) are the solvents of choice for extracting polar glycosides like Dregeoside Ga1.

Protocol:

-

Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

-

Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanolic extract in distilled water to form a slurry.

-

Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including Dregeoside Ga1, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate Dregeoside Ga1.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

-

n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

-

Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

-

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the semi-purified fraction containing Dregeoside Ga1 in methanol.

-

Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

-

Collect the peak corresponding to Dregeoside Ga1.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

-

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of Dregeoside Ga1.

| Solvent System | Percentage Yield (% w/w) | Reference |

| Petroleum Ether | 10.81 | [2] |

| Ethyl Acetate | 11.36 | [2] |

| Ethanol | 12.13 | [2] |

Note: The specific yield of purified Dregeoside Ga1 from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of Dregeoside Ga1.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for Dregeoside Ga1 has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for Dregeoside Ga1. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of Dregeoside Ga1 in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of Dregeoside Ga1 to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of active fraction isolated from the leaf extract of Dregea volubilis [Linn.] Benth. on plasma glucose concentration and lipid profile in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Dregeoside Ga1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of Dregeoside Ga1, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for Dregeoside Ga1, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of Dregeoside Ga1

Dregeoside Ga1 has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

References

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane (B1235032) glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for Dregeoside Ga1 are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on Dregeoside Ga1 and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

Dregeoside Ga1 belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for Dregeoside Ga1 is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

| Compound/Extract | Biological Activity | Quantitative Data (IC50) | Reference |

| Methanol (B129727) Extract of D. volubilis leaves (MEDV) | In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line | 85.51 ± 4.07 µg/ml | |

| Volubiloside A | α-glucosidase inhibition | 51.3 ± 3.2% inhibition at 40 μM | |

| Drevoluoside N | α-glucosidase inhibition | 50.4 ± 3.1% inhibition at 40 μM | |

| Drevoluoside Q | α-amylase inhibition | 51.3 ± 2.1 μM | |

| 17β-marsdenin | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Stavaroside H | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Hoyacarnoside G | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Loliolide | Phytotoxic activity (against Italian ryegrass and cress) | 0.022 to 0.102 mM | |

| Dehydrovomifoliol | Phytotoxic activity (against Italian ryegrass and cress) | 3.24–4.60 mM |

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for Dregeoside Ga1 have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of Dregeoside Ga1 and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Methodology:

-

Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

-

Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by Dregeoside Ga1. Further research is required to elucidate its mechanism of action.

Conclusion

Dregeoside Ga1 is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on Dregeoside Ga1 is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure Dregeoside Ga1 for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of Dregeoside Ga1, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 2. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]

- 3. Polyhydroxypregnane glycosides from Dregea volubilis | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 4. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on Dregeoside Ga1 and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on Dregeoside Ga1 is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of Dregeoside Ga1 is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

-

Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that Dregeoside Ga1 "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

-

Weak Antifungal Properties: Dregeoside Ga1 has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

| Biological Effect | Target Organism/System | Metric | Value | Reference |

| Antifungal Activity | Pyricularia oryzae | Minimal Morphological Deformation Concentration | 250 µM | Spectroscopic Data of Steroid Glycosides |

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of Dregeoside Ga1 are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

Caption: Hypothetical workflow for investigating the osteogenic effects of Dregeoside Ga1.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by Dregeoside Ga1. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

-

Systematically screen for a broader range of biological activities.

-

Validate the preliminary findings related to bone formation and antifungal effects.

-

Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

-

Elucidate the underlying molecular mechanisms and signaling pathways.

Until such data becomes available, a comprehensive and in-depth technical guide on the in vitro and in vivo effects of Dregeoside Ga1 cannot be fully realized. Researchers interested in this compound have a unique opportunity to contribute to the fundamental understanding of its pharmacology and potential therapeutic applications.

An In-depth Technical Guide to the Neurological Therapeutic Targets of Ginsenoside Rg1

A Note on the Subject: Initial searches for "Dregeoside Ga1" did not yield relevant results in the context of neurological therapeutic targets. It is presumed that this may be a typographical error and the intended subject of inquiry is "Ginsenoside Rg1," a well-researched compound with significant neuroprotective properties. This guide will, therefore, focus on the potential therapeutic applications of Ginsenoside Rg1 in neurology.

Ginsenoside Rg1, a major active component derived from the traditional medicinal herb Panax ginseng, has garnered substantial interest within the scientific community for its diverse pharmacological activities.[1] Extensive preclinical research has illuminated its potential as a neuroprotective agent, with promising implications for the treatment of a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and depression.[1][2][3][4] This technical guide provides a comprehensive overview of the therapeutic targets of Ginsenoside Rg1 in neurology, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Therapeutic Targets and Mechanisms of Action

Ginsenoside Rg1 exerts its neuroprotective effects through a multi-targeted approach, influencing various signaling pathways and cellular processes implicated in the pathogenesis of neurological diseases. The primary mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic activities.

1. Anti-Inflammatory Effects: Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Ginsenoside Rg1 has been shown to mitigate neuroinflammatory responses by inhibiting the activation of microglia and astrocytes. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

2. Antioxidant Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neuronal damage. Ginsenoside Rg1 enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

3. Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. Ginsenoside Rg1 can inhibit apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases, particularly caspase-3.

Key Signaling Pathways Modulated by Ginsenoside Rg1

The neuroprotective effects of Ginsenoside Rg1 are mediated through its interaction with several critical intracellular signaling pathways.

-

Wnt/β-catenin Signaling Pathway: In models of Parkinson's disease, Ginsenoside Rg1 has been shown to exert neuroprotective effects by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal development, survival, and synaptic plasticity.

-

PINK1/Parkin-Mediated Mitophagy: In the context of Alzheimer's disease, Ginsenoside Rg1 has been found to restore impaired mitophagy, the selective degradation of damaged mitochondria, through the PINK1/Parkin pathway. This process is essential for maintaining mitochondrial homeostasis and neuronal health.

-

Nrf2/ARE Signaling Pathway: As mentioned, Ginsenoside Rg1 can activate the Nrf2/ARE pathway, a primary regulator of cellular antioxidant responses, thereby protecting neurons from oxidative damage.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Ginsenoside Rg1 has been reported to activate this pathway, contributing to its anti-apoptotic effects.

-

BDNF/TrkB Signaling Pathway: Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, play a vital role in neuronal survival, growth, and differentiation. Ginsenoside Rg1 has been shown to upregulate the expression of BDNF, promoting neuronal health and plasticity.

Data Presentation: Efficacy of Ginsenoside Rg1 in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Ginsenoside Rg1 in different models of neurological disorders.

| Neurological Disorder Model | Animal Model | Dosage of Ginsenoside Rg1 | Route of Administration | Key Findings | Reference |

| Ischemic Stroke | Rat (MCAO/R) | 30 mg/kg | Intravenous | Significantly reduced infarct volume and improved neurological function. | |

| Ischemic Stroke | Mouse (MCAO/R) | 20, 40 mg/kg/day for 7 days | Intragastric | Significantly reduced infarct volume and neurological deficit scores at 40 mg/kg. | |

| Parkinson's Disease | Mouse (MPTP-induced) | 5.0, 10.0 mg/kg | Intraperitoneal | Increased TH-positive neurons and decreased TUNEL-positive neurons in the substantia nigra. | |

| Alzheimer's Disease | 5XFAD Mouse | Not Specified | Not Specified | Ameliorated memory deficits and induced microglial phagocytosis to reduce β-amyloid deposits. | |

| Depression | Rat (CUMS) | 40 mg/kg | Intraperitoneal | Ameliorated depressive-like behaviors. |

| Pharmacokinetic Parameter | Value | Reference |

| Blood-Brain Barrier Penetration | Yes |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of Ginsenoside Rg1's neuroprotective effects.

1. Animal Models of Neurological Disorders

-

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:

-

Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA and the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the MCA.

-

Post-operative Care: Suture the incision and provide post-operative care, including monitoring for recovery from anesthesia and providing analgesia.

-

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease:

-

Animal Strain: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

MPTP Administration: Dissolve MPTP hydrochloride in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include an acute protocol (e.g., four injections of 10-20 mg/kg at 1-2 hour intervals) or a subacute protocol (e.g., one injection of 30 mg/kg daily for five consecutive days).

-

Safety Precautions: MPTP is a neurotoxin and must be handled with appropriate personal protective equipment in a designated safety cabinet.

-

Behavioral and Histological Analysis: Assess motor deficits using tests like the rotarod or pole test. Sacrifice the animals at a designated time point (e.g., 7-21 days post-injection) for histological analysis of dopaminergic neuron loss in the substantia nigra.

-

-

Chronic Unpredictable Mild Stress (CUMS) Rat Model of Depression:

-

Housing: House rats individually.

-

Stress Protocol: Expose the rats to a series of mild, unpredictable stressors daily for a period of several weeks (e.g., 4-8 weeks). Stressors may include cage tilting, wet bedding, food or water deprivation, light/dark cycle reversal, and white noise. The sequence and timing of stressors should be random to prevent habituation.

-

Behavioral Testing: Assess depressive-like behaviors using tests such as the sucrose (B13894) preference test (to measure anhedonia) and the forced swim test (to measure behavioral despair).

-

Control Group: A non-stressed control group should be maintained in parallel.

-

2. In Vitro and Ex Vivo Assays

-

Western Blotting for Protein Expression Analysis (e.g., Bcl-2, Caspase-3, Nrf2):

-

Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Caspase-3, anti-Nrf2) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically provided on the antibody datasheet (e.g., 1:1000).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Immunohistochemistry for Neuronal and Microglial Staining:

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain tissue and cryoprotect in sucrose solution. Section the brain tissue using a cryostat.

-

Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., 1% BSA in PBS with Triton X-100).

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-NeuN for neurons, anti-Iba1 for microglia) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

-

Mandatory Visualizations

Caption: Experimental workflow for preclinical evaluation of Ginsenoside Rg1.

Caption: Wnt/β-catenin signaling pathway activated by Ginsenoside Rg1.

Caption: Nrf2/ARE antioxidant pathway modulated by Ginsenoside Rg1.

References

- 1. Ginsenoside Rg1 in neurological diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg1 in Parkinson's disease: from basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg1: A Neuroprotective Natural Dammarane‐Type Triterpenoid Saponin With Anti‐Depressive Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Dregeoside Ga1: An Uncharted Territory

Despite a comprehensive search of available scientific literature, a detailed pharmacological profile of the compound "Dregeoside Ga1" remains elusive. Current public domain data does not provide the necessary in-depth information to construct a technical guide or whitepaper as requested.

Initial investigations into the pharmacology, mechanism of action, experimental studies, and signaling pathways of Dregeoside Ga1 have yielded no specific results. The scientific community has yet to publish detailed research on this particular compound that would allow for a thorough understanding of its biological effects.

Information available from chemical suppliers confirms the existence and commercial availability of Dregeoside Ga1, but lacks any substantive pharmacological data.[1][2]

It is important to distinguish "Dregeoside Ga1" from similarly abbreviated but distinct entities. The search results frequently cross-referenced "GA1" with:

-

Gibberellin A1 (GA1): A well-researched plant hormone crucial for processes such as seed germination, stem elongation, and flower development.[3][4][5] Its signaling pathways involve complex interactions with GID1 receptors and DELLA proteins to regulate gene expression.

-

Glutaric Acidemia Type I (GA1): A rare inherited metabolic disorder that prevents the proper breakdown of certain amino acids, leading to a harmful buildup of glutaric acid.

These topics, while extensively studied, are unrelated to the pharmacology of the specific compound Dregeoside Ga1.

At present, the core requirements for a technical guide on Dregeoside Ga1, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research in the public sphere. For researchers, scientists, and drug development professionals, Dregeoside Ga1 represents a largely unexplored area of study. Further primary research is necessary to elucidate its pharmacological properties and potential therapeutic applications.

References

- 1. Dregeoside Ga1 [sobekbio.com]

- 2. Dregeoside Ga1 supplier | CAS 98665-66-8 | AOBIOUS [aobious.com]

- 3. researchgate.net [researchgate.net]

- 4. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dregeoside Ga1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Dregeoside Ga1" did not yield specific peer-reviewed publications detailing its biological activity or established experimental protocols. The information presented here is based on general protocols for similar compounds, such as other saponins (B1172615) (e.g., ginsenosides), and serves as a foundational guide for initiating research. All protocols should be optimized for your specific cell lines and experimental conditions.

Introduction

Dregeoside Ga1 is a saponin, a class of natural compounds known for a wide range of biological activities, including potential anticancer effects. Preliminary data on related compounds suggest that Dregeoside Ga1 may induce apoptosis and modulate key cellular signaling pathways in cancer cells. These application notes provide a comprehensive set of protocols to investigate the cytotoxic and apoptotic effects of Dregeoside Ga1 in a cell culture setting.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of Dregeoside Ga1 on Various Cell Lines (IC50 Values)

| Cell Line | Dregeoside Ga1 IC50 (µM) after 24h | Dregeoside Ga1 IC50 (µM) after 48h | Dregeoside Ga1 IC50 (µM) after 72h |

| Example Cancer Cell Line 1 (e.g., MCF-7) | Data to be determined | Data to be determined | Data to be determined |

| Example Cancer Cell Line 2 (e.g., A549) | Data to be determined | Data to be determined | Data to be determined |

| Example Normal Cell Line (e.g., MCF-10A) | Data to be determined | Data to be determined | Data to be determined |

Table 2: Effect of Dregeoside Ga1 on Apoptosis-Related Protein Expression

| Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) |

| Bax | Control | 1.0 |

| Dregeoside Ga1 (X µM) | Data to be determined | |

| Bcl-2 | Control | 1.0 |

| Dregeoside Ga1 (X µM) | Data to be determined | |

| Cleaved Caspase-3 | Control | 1.0 |

| Dregeoside Ga1 (X µM) | Data to be determined | |

| p-Akt | Control | 1.0 |

| Dregeoside Ga1 (X µM) | Data to be determined | |

| Total Akt | Control | 1.0 |

| Dregeoside Ga1 (X µM) | Data to be determined |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Select appropriate cancer and non-cancerous cell lines for your study.

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Dregeoside Ga1.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of Dregeoside Ga1 in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO at the highest concentration used for dilutions).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression of proteins involved in apoptosis and signaling pathways.

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with Dregeoside Ga1 at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with Dregeoside Ga1 as described for Western Blot analysis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Experimental Workflow

Caption: General experimental workflow for investigating the effects of Dregeoside Ga1.

Hypothetical Signaling Pathway of Dregeoside Ga1-Induced Apoptosis

Based on the mechanisms of other saponins, Dregeoside Ga1 might induce apoptosis through the PI3K/Akt signaling pathway.

Caption: A potential signaling pathway for Dregeoside Ga1-induced apoptosis.

Application Notes and Protocols for Determining Dregeoside Ga1 Dosage in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no specific dosage information for Dregeoside Ga1 in mouse models is publicly available. The following protocols are general guidelines based on methodologies for novel compounds and data from structurally related compounds like cardiac and pregnane (B1235032) glycosides. Researchers must conduct empirical dose-finding studies to determine a safe and effective dose of Dregeoside Ga1 for their specific mouse model and experimental endpoint.

Introduction

Dregeoside Ga1 is a pregnane glycoside, a class of compounds known to exhibit a range of biological activities. To investigate its therapeutic potential in vivo, establishing an appropriate dosage in mouse models is a critical first step. This document provides a systematic approach to determining the dosage of Dregeoside Ga1, encompassing dose-ranging studies, acute toxicity assessment, and pharmacokinetic profiling.

The proposed workflow is designed to first establish a safe dose range by identifying the Maximum Tolerated Dose (MTD) and then to characterize the pharmacokinetic profile of the compound to inform the selection of an effective dose for efficacy studies.

Pre-clinical Dossier: Data from Related Compounds

Due to the lack of specific data for Dregeoside Ga1, initial dose selection can be guided by studies on other pregnane and cardiac glycosides.

| Compound Class | Compound Example | Animal Model | Dosage Range | Route of Administration | Reference |

| Pregnane Glycosides | Russelioside B | Rat | 25 and 50 mg/kg | Oral | [1] |

| Pregnane Glycosides | Incarnatin Extract | Rat | 25-100 mg/kg | Oral | [2][3] |

| Cardiac Glycosides | Digoxin (B3395198) | Mouse | 0.1, 1, and 5 mg/kg/day | Oral | [4] |

Note: These doses are for different compounds and may not be directly applicable to Dregeoside Ga1. They serve as a starting point for designing dose-ranging studies.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

This initial study aims to identify a range of doses that are well-tolerated and to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a short period. The protocol is adapted from the OECD Guideline 420 (Fixed Dose Procedure).[5]

Materials:

-

Dregeoside Ga1

-

Vehicle for administration (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

-

Healthy, young adult mice of a single strain and sex (e.g., C57BL/6 or BALB/c, females are often recommended for initial toxicity studies)

-

Standard laboratory equipment for animal handling, dosing, and observation.

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days before the experiment.

-

Dose Preparation: Prepare a stock solution of Dregeoside Ga1 in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. The volume administered to mice should typically not exceed 10 mL/kg.

-

Dose Selection: Based on the data from related compounds, a starting dose in the range of 5 to 50 mg/kg could be considered. A fixed-dose procedure, as recommended by OECD guidelines, can be followed.

-

Dosing: Administer a single dose of Dregeoside Ga1 to a small group of mice (n=3-5) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

-

Observation:

-

Closely monitor the animals for the first few hours post-dosing for any immediate signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions).

-

Continue to observe the animals daily for 14 days for signs of delayed toxicity, including changes in body weight, food and water intake, and overall appearance.

-

-

Dose Escalation/De-escalation:

-

If the initial dose is well-tolerated, escalate the dose in a subsequent group of animals.

-

If signs of toxicity are observed, reduce the dose in a new group of animals.

-

-

Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or mortality are observed.

Data to Collect:

| Parameter | Frequency |

| Clinical Observations | Continuously for the first 4 hours, then daily for 14 days |

| Body Weight | Daily |

| Food and Water Intake | Daily (optional, but recommended) |

| Mortality | Daily |

Acute Oral Toxicity Study (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute toxicity of a substance and classify it according to the Globally Harmonized System (GHS). It involves a stepwise procedure with a small number of animals per step.

Procedure:

-

Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. The choice can be informed by the DRF study.

-

Dosing: Dose a group of 3 animals with the starting dose.

-

Observation: Observe animals for mortality and clinical signs of toxicity over 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step:

-

If 2-3 animals die, the substance is classified at that dose level, and testing is stopped.

-

If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

-

If all animals die at the starting dose, a lower dose is administered to another group of 3 animals.

-

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Dregeoside Ga1. This information is crucial for selecting a dosing regimen for efficacy studies.

Materials:

-

Dregeoside Ga1

-

Vehicle for administration

-

Healthy adult mice

-

Equipment for blood collection (e.g., micro-hematocrit tubes, syringes)

-

Analytical method for quantifying Dregeoside Ga1 in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Groups: Divide animals into groups for each time point and route of administration (e.g., intravenous and oral). A typical study might have 3-5 mice per time point.

-

Dosing: Administer a single dose of Dregeoside Ga1. An IV dose is used to determine bioavailability. The oral dose should be a well-tolerated dose determined from the MTD study.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method like retro-orbital or submandibular bleeding.

-

Plasma Preparation: Process blood samples to obtain plasma and store them at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Dregeoside Ga1 in plasma samples using a validated analytical method.

-

Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for extravascular routes) |

Visualization of Experimental Workflows

References

- 1. Frontiers | Pharmacological Action of a Pregnane Glycoside, Russelioside B, in Dietary Obese Rats: Impact on Weight Gain and Energy Expenditure [frontiersin.org]

- 2. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of pregnane glycosides on food intake depend on stimulation of the melanocortin pathway and BDNF in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High doses of digoxin increase the myocardial nuclear factor-kB and CaV1.2 channels in healthy mice. A possible mechanism of digitalis toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

Application Notes and Protocols for Apoptosis Assays Using Ginsenosides as an Alternative to Dregeoside Ga1

Note to the user: Initial research did not yield specific information on a compound named "Dregeoside Ga1." It is possible that this is a rare or novel compound with limited publicly available data, or there may be an alternative name or spelling. Therefore, these application notes and protocols have been developed using Ginsenoside Rg3 , a well-characterized ginsenoside known to induce apoptosis, as a representative compound. The principles and methods described herein are broadly applicable to the study of apoptosis-inducing agents.

Application Notes

Introduction

Ginsenoside Rg3 is a steroidal saponin (B1150181) derived from heat-processed ginseng that has demonstrated significant anti-tumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can modulate apoptosis are of great interest in cancer therapy research. These notes provide an overview of the use of Ginsenoside Rg3 in apoptosis assays, focusing on the Annexin V/Propidium Iodide (PI) staining method coupled with flow cytometry.

Principle of the Assay

The Annexin V/PI assay is a widely used method for detecting apoptosis.[3] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet.[3] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, one can distinguish between:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (less common)

Mechanism of Action of Ginsenoside Rg3

Ginsenoside Rg3 has been shown to induce apoptosis in several cancer cell lines, including human breast cancer (MDA-MB-231) and glioblastoma (U87MG) cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Key events in this pathway include:

-

Regulation of Bcl-2 Family Proteins: Ginsenoside Rg3 treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio causes depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Ginsenoside Rg3 has been shown to induce the proteolytic cleavage of caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.

Data Presentation

The following table presents representative data from an Annexin V/PI apoptosis assay on a cancer cell line treated with Ginsenoside Rg3 for 24 hours.

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Ginsenoside Rg3 | 10 | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |

| Ginsenoside Rg3 | 30 | 45.3 ± 4.2 | 30.7 ± 2.9 | 24.0 ± 2.5 |

| Ginsenoside Rg3 | 50 | 20.1 ± 2.8 | 45.5 ± 3.7 | 34.4 ± 3.1 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry

This protocol details the steps for inducing apoptosis with Ginsenoside Rg3 and subsequent analysis using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

-

Ginsenoside Rg3 (stock solution prepared in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Distilled water

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Induction of Apoptosis:

-

Prepare different concentrations of Ginsenoside Rg3 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Ginsenoside Rg3 treatment.

-

Remove the old medium from the wells and add the medium containing the various concentrations of Ginsenoside Rg3 or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA to detach the adherent cells.

-

Combine the detached cells with the previously collected culture medium.

-

Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

-

Acquire a sufficient number of events (e.g., 10,000) for each sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Mandatory Visualization

Caption: Ginsenoside Rg3 apoptosis signaling pathway.

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Anti-Inflammatory Research on Dregea volubilis Derivatives

Disclaimer: Extensive literature searches did not yield specific studies on the anti-inflammatory applications of Dregeoside Ga1. The following information is based on research conducted on crude extracts and other isolated compounds from Dregea volubilis (also known as Wattakaka volubilis), the plant from which Dregeoside Ga1 is derived. The anti-inflammatory properties described for these extracts and compounds may not be directly attributable to Dregeoside Ga1.

Introduction

Dregea volubilis, a member of the Asclepiadaceae family, is a plant that has been traditionally used for various medicinal purposes. Scientific investigations have focused on validating its anti-inflammatory properties through various in vivo and in vitro models. These studies have primarily utilized extracts from the leaves and fruits of the plant, and have led to the isolation of compounds such as taraxerol, which has demonstrated significant anti-inflammatory and analgesic effects. While Dregeoside Ga1 is a known steroidal constituent of this plant and is included in commercial anti-inflammatory compound libraries, specific research detailing its efficacy and mechanism of action in inflammation is not currently available in the public domain.

The available research on Dregea volubilis extracts suggests a mechanism of action that involves the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Dregea volubilis extracts and the isolated compound Taraxerone.

Table 1: Anti-inflammatory Activity of Dregea volubilis Leaf Extract in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Methanolic Leaf Extract | 150 | 55 | [1] |

| Methanolic Leaf Extract | 300 | 71.7 | [1] |

| Petroleum Ether Fraction | 100 | 60 | [1] |

| Chloroform Fraction | 100 | 66 | [1] |

| Indomethacin (Standard) | 10 | 73 - 80.6 | [1] |

Table 2: Anti-inflammatory and Analgesic Activity of Taraxerone from Dregea volubilis Fruits

| Assay | Treatment | Dose (mg/kg) | Effect | Reference |

| Carrageenan-Induced Paw Edema | Taraxerone | 5 | 82.52% inhibition | |

| Carrageenan-Induced Paw Edema | Indomethacin (Standard) | - | 88.83% inhibition | |

| Acetic Acid-Induced Writhing | Taraxerone | 5 | 45.42% inhibition | |

| Acetic Acid-Induced Writhing | Aspirin (Standard) | 300 | 66.57% inhibition |

Experimental Protocols

The following are detailed protocols for the key in vivo experiments used to assess the anti-inflammatory activity of compounds derived from Dregea volubilis.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animals: Wistar albino rats of either sex (150-200g).

-

Materials:

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compound (e.g., Dregea volubilis extract or isolated constituent) suspended in a suitable vehicle (e.g., 2% DMSO).

-

Reference standard drug (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer.

-

-

Procedure:

-

Divide the animals into groups (n=6): Control, Standard, and Test groups (different doses).

-

Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.

-

After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

-

Vc = Mean increase in paw volume in the control group.

-

Vt = Mean increase in paw volume in the treated group.

-

-

Protocol 2: Arachidonic Acid-Induced Paw Edema in Rats

This model helps to elucidate the mechanism of action, specifically the inhibition of COX and LOX pathways.

-

Animals: Wistar albino rats.

-

Materials:

-

Arachidonic acid solution.

-

Test compound.

-

Reference standard drug (e.g., Ibuprofen).

-

Plethysmometer.

-

-

Procedure:

-

Group and dose the animals as described in Protocol 1.

-

One hour after administration of the test compound or standard, inject arachidonic acid solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at specified time points after the arachidonic acid injection.

-

Calculate the percentage inhibition of edema as described in Protocol 1. A significant inhibition in this model suggests that the anti-inflammatory activity is mediated through the inhibition of both cyclooxygenase and lipoxygenase pathways.

-

Signaling Pathway and Experimental Workflow Diagrams

References

Application Note and Protocol: Quantification of Dregeoside Ga1 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Dregeoside Ga1 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated techniques for structurally similar compounds, such as various ginsenosides (B1230088), and offer a robust framework for pharmacokinetic and toxicokinetic studies.

Principle

This method quantifies Dregeoside Ga1 in plasma using a triple quadrupole LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using electrospray ionization in negative mode (ESI-) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample processing and analysis.

Materials and Reagents

-

Analytes: Dregeoside Ga1 reference standard, Internal Standard (e.g., Digoxin, Ginsenoside Rg3, or another suitable analogue).

-

Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (B129727) (MeOH, HPLC or LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Plasma: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

-

Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dregeoside Ga1 and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Dregeoside Ga1 stock solution with 50% methanol/water to prepare working solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma sample (or blank plasma for standards/QCs) into the corresponding tube.

-

For calibration standards and QCs, spike 5 µL of the appropriate working standard solution into the blank plasma. For blank samples, add 5 µL of 50% methanol.

-

Add 150 µL of the IS working solution (100 ng/mL in methanol) to all tubes. The IS solution acts as the protein precipitation agent.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analyte. These conditions are based on methods used for similar saponin (B1150181) compounds[1][2][3].

| Parameter | Condition |

| LC System | UFLC or HPLC System |

| Column | Reversed-Phase C18 Column (e.g., 150 x 2.1 mm, 2.2 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Gradient Elution | Start at 10-20% B, ramp to 90-95% B over 10-15 min, hold for 2-3 min, return to initial conditions, and equilibrate for 3-5 min. |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | To be optimized. Example for a similar compound (Ginsenoside Rg3): Precursor Ion [M-H]⁻: m/z 783.4 → Product Ion: m/z 161.1 |

| Internal Standard MRM | To be optimized. Example (Dioscin): Precursor Ion [M-H]⁻: m/z 867.2 → Product Ion: m/z 761.5 |

| Key MS Parameters | Optimize Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature according to instrument manufacturer's guidelines. |

Data Presentation: Method Validation Summary

The following tables summarize typical validation parameters for analytical methods quantifying ginsenosides in plasma, which can be considered target performance characteristics for a Dregeoside Ga1 assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) Data derived from validated methods for analogous compounds.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | r² | Reference |

| Ginsenosides Rk1 & Rg5 | 2 - 1,000 | 2 | >0.99 | |

| Ginsenoside Rg3 (R/S) | 5 - 500 | 5 | >0.995 | |

| Ginsenoside Rh2 (R/S) | 150 - 6,000 | 150 | >0.995 | |

| Compound K | 1.00 - 1002.00 | 1.00 | >0.99 | |

| Ginsenoside Rg1 | 1 - 500 | 1 | >0.999 |

Table 2: Precision and Accuracy Data derived from validated methods for analogous compounds.

| Analyte | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Ginsenosides Rk1 & Rg5 | QC Levels | <11.67% | <11.67% | -7.44% to 6.78% | |

| Ginsenoside Rg3 (R/S) | QC Levels | <10.5% | <10.5% | 86.4% to 112% | |

| Ginsenoside Rg1 | QC Levels | <7.53% | <6.22% | >98.28% |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for Dregeoside Ga1 quantification in plasma.

Diagram 2: Calibration Curve Logic

Caption: Logic for concentration determination using a calibration curve.

References

- 1. Pharmacokinetic studies of ginsenosides Rk1 and Rg5 in rats by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective determination of ginsenosides Rg3 and Rh2 epimers in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes & Protocols: Dregeoside Ga1 Delivery Systems for Targeted Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed methodologies for the targeted delivery of Dregeoside Ga1. As of the date of this document, specific research on the formulation of Dregeoside Ga1 into advanced delivery systems is limited. Therefore, the protocols and data presented are based on established techniques for structurally similar molecules, such as other saponins (B1172615) and cardiac glycosides, and should be considered as a starting point for research and development.

Introduction to Dregeoside Ga1 and the Need for Targeted Delivery

Dregeoside Ga1 is a complex steroidal saponin (B1150181) with a molecular formula of C49H80O17 and a molecular weight of 941.17 g/mol .[1] While its biological activities are still under extensive investigation, related compounds have shown potential in cancer therapy. Like other cardiac glycosides, Dregeoside Ga1 is presumed to exert its effects through the inhibition of the Na+/K+-ATPase pump, a mechanism that can induce apoptosis in cancer cells.[2][3][4] However, the clinical application of such potent molecules is often hampered by poor aqueous solubility, low bioavailability, and a narrow therapeutic index, leading to potential systemic toxicity.[5]